Ethyl 4-(2,4-dioxo-3-azaspiro[5.5]undecan-3-yl)benzoate
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Overview
Description
Ethyl 4-(2,4-dioxo-3-azaspiro[5.5]undecan-3-yl)benzoate is a chemical compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage. The specific structure of this compound includes a spiro[5.5]undecane core with a benzoate ester group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2,4-dioxo-3-azaspiro[5.5]undecan-3-yl)benzoate typically involves the reaction of 2,4-dioxo-3-azaspiro[5.5]undecane with ethyl 4-bromobenzoate. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,4-dioxo-3-azaspiro[5.5]undecan-3-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The ester group can be targeted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, altering its functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate in dimethylformamide.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic Substitution: Various substituted benzoates.
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Hydrolysis: Benzoic acid and ethanol.
Scientific Research Applications
Ethyl 4-(2,4-dioxo-3-azaspiro[5.5]undecan-3-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spiro compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-(2,4-dioxo-3-azaspiro[5.5]undecan-3-yl)benzoate involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and targets are still under investigation, but the compound’s unique structure plays a crucial role in its activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile: Another spiro compound with similar structural features but different functional groups.
3,7-Diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane]-1,5-dicarbonitriles: Compounds with a bicyclic spiro structure, showing different reactivity and applications.
1,3-Dioxane-1,3-dithiane spiranes: Spiro compounds with sulfur and oxygen atoms in the rings, exhibiting unique stereochemistry and reactivity.
Uniqueness
Ethyl 4-(2,4-dioxo-3-azaspiro[5.5]undecan-3-yl)benzoate stands out due to its specific combination of a spiro[5.5]undecane core and a benzoate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62550-86-1 |
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Molecular Formula |
C19H23NO4 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 4-(2,4-dioxo-3-azaspiro[5.5]undecan-3-yl)benzoate |
InChI |
InChI=1S/C19H23NO4/c1-2-24-18(23)14-6-8-15(9-7-14)20-16(21)12-19(13-17(20)22)10-4-3-5-11-19/h6-9H,2-5,10-13H2,1H3 |
InChI Key |
YPTPQBAZJVCCRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC3(CCCCC3)CC2=O |
Origin of Product |
United States |
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